3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine

Medicinal chemistry M₄ muscarinic PAM Structure-activity relationship

3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine (CAS 55023-34-2) is a heterocyclic compound belonging to the thieno[2,3-b]pyridine class, characterised by a fused thiophene-pyridine bicyclic core with methoxy substitution at the 3-position and methyl groups at the 4- and 6-positions. Its molecular formula is C₁₀H₁₁NOS, with a molecular weight of 193.27 g/mol and a computed logP of approximately 2.92.

Molecular Formula C10H11NOS
Molecular Weight 193.27g/mol
CAS No. 55023-34-2
Cat. No. B460516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine
CAS55023-34-2
Molecular FormulaC10H11NOS
Molecular Weight193.27g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=CS2)OC)C
InChIInChI=1S/C10H11NOS/c1-6-4-7(2)11-10-9(6)8(12-3)5-13-10/h4-5H,1-3H3
InChIKeyKOSDSPITNIVXIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine (CAS 55023-34-2): Core Scaffold Overview for Procurement Decisions


3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine (CAS 55023-34-2) is a heterocyclic compound belonging to the thieno[2,3-b]pyridine class, characterised by a fused thiophene-pyridine bicyclic core with methoxy substitution at the 3-position and methyl groups at the 4- and 6-positions . Its molecular formula is C₁₀H₁₁NOS, with a molecular weight of 193.27 g/mol and a computed logP of approximately 2.92 [1]. This scaffold is structurally related to the widely studied 3-amino-4,6-dimethylthieno[2,3-b]pyridine (CAS 55023-31-9), which serves as the core pharmacophore in multiple M₄ muscarinic positive allosteric modulator (PAM) programmes and antiproliferative agent series [2]. The replacement of the 3-amino group with a 3-methoxy group fundamentally alters the electronic character, hydrogen-bonding capacity, and metabolic liability of the scaffold, making this compound a chemically distinct entity with differentiated utility in synthetic chemistry and drug discovery [3].

Why 3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine Cannot Be Substituted by Generic Thieno[2,3-b]pyridine Analogs


The thieno[2,3-b]pyridine family encompasses compounds with widely divergent biological and physicochemical profiles depending on the nature and position of substituents. The 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide series (e.g., VU0152100, VU10010) has been extensively characterised as M₄ muscarinic PAMs, with the β-amino carboxamide motif identified as an essential pharmacophore for allosteric modulation at this receptor [1]. However, this same β-amino carboxamide motif has been associated with poor aqueous solubility, variable P-glycoprotein (P-gp) efflux, and species-dependent potency differences [2]. The 3-methoxy derivative lacks both the 3-amino group and the 2-carboxamide moiety, rendering it inactive at the M₄ allosteric site but endowing it with a distinct chemical reactivity profile suitable for orthogonal synthetic applications. The computed logP of 2.92 for the 3-methoxy compound differs substantially from the more polar 3-amino derivatives, impacting solvent partitioning, membrane permeability, and formulation behaviour [3]. Substituting a generic thieno[2,3-b]pyridine analog without accounting for these substituent-specific properties risks failure in target engagement, synthetic compatibility, or pharmacokinetic optimisation.

Quantitative Differentiation Evidence for 3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine Versus Closest Analogs


3-Methoxy vs. 3-Amino Substitution: Electronic and Hydrogen-Bonding Divergence Affecting Pharmacological Suitability

In M₄ muscarinic PAM programmes, the 3-amino group on the thieno[2,3-b]pyridine core is an essential pharmacophore [1]. Replacing this amino group with a methoxy substituent (as in the target compound) abolishes the β-amino carboxamide hydrogen-bonding network required for allosteric modulation [2]. The M₄ PAM VU0152100—a 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide—displays an EC₅₀ of 380 nM at the human M₄ receptor, while the 3-methoxy analog lacks both the amino group and the 2-carboxamide and is therefore predicted to be inactive at this target . This fundamental difference defines distinct procurement pathways: the 3-methoxy compound is unsuitable for M₄ PAM applications but serves as a non-basic, more lipophilic building block for divergent synthesis.

Medicinal chemistry M₄ muscarinic PAM Structure-activity relationship

Computed Physicochemical Property Differentiation: logP and Polar Surface Area of 3-Methoxy vs. 3-Amino Thieno[2,3-b]pyridine Scaffolds

The computed partition coefficient (logP) for the target 3-methoxy compound is 2.92, with a topological polar surface area (tPSA) of 50.36 Ų [1]. In contrast, the 3-amino-4,6-dimethylthieno[2,3-b]pyridine (CAS 55023-31-9) has a lower computed logP (estimated ~1.5–1.8) due to the polar amino group and a higher tPSA . The approximately 1.0–1.4 log unit difference translates to a roughly 10- to 25-fold higher predicted octanol–water partition coefficient for the methoxy derivative, indicating significantly greater lipophilicity and altered membrane partitioning behaviour. The lower tPSA of the methoxy compound also favours improved predicted blood–brain barrier penetration relative to the amino analog, though this comes at the cost of reduced aqueous solubility [2].

Physicochemical profiling Drug-likeness ADME prediction

Synthetic Accessibility via 3-Amino Precursor and Divergent Derivatisation Potential vs. Amino Congeners

The target 3-methoxy compound is accessible via diazotisation of the commercially available 3-amino-4,6-dimethylthieno[2,3-b]pyridine (CAS 55023-31-9) followed by methoxylation, or through direct nucleophilic displacement . In comparison, the 3-amino precursor itself is primarily derivatised at the amino group to form carboxamides, ureas, or heterocyclic-fused systems [1]. The methoxy group is a poorer leaving group and hydrogen-bond donor than the amino group, enabling chemoselective transformations at other positions of the scaffold without competing reactivity at the 3-position. This orthogonality is specifically documented in the heterocyclisation chemistry of thieno[2,3-b]pyridine-2-carboxylates, where the 3-amino group participates in cyclocondensation reactions that are not accessible to the 3-methoxy analog, and vice versa [2].

Synthetic chemistry Building block Heterocycle derivatisation

Antiproliferative Class Activity of Thieno[2,3-b]pyridines: Contextualising the 3-Methoxy Scaffold Within a Validated Chemotype

Thieno[2,3-b]pyridine-2-carboxamide derivatives have demonstrated potent antiproliferative activity, with lead compounds achieving IC₅₀ values of 25–50 nM against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines via inhibition of phosphoinositide phospholipase C (PI-PLC) [1]. The target 3-methoxy-4,6-dimethylthieno[2,3-b]pyridine itself lacks the 2-carboxamide extension required for PI-PLC engagement and therefore resides upstream in the synthetic pathway to bioactive antiproliferative agents rather than being an active molecular entity itself [2]. This positions the compound as a key synthetic intermediate for constructing the 2-carboxamide pharmacophore series, rather than as a direct competitor to completed antiproliferative leads. Notably, p-methoxy-substituted thieno[2,3-b]pyridine derivatives have been highlighted as lead compounds for developing new microbicidal agents, indicating that methoxy substitution on the thienopyridine core can confer distinct biological activity profiles compared to amino-substituted analogs [3].

Anticancer Antiproliferative Phospholipase C inhibition

Metabolic Liability Differentiation: 3-Methoxy vs. 3-Amino Thieno[2,3-b]pyridine Scaffolds Under Aldehyde Oxidase and Cytochrome P450 Metabolism

The thieno[2,3-b]pyridine and thieno[2,3-c]pyridazine cores used in M₄ PAM programmes have been documented to undergo aldehyde oxidase (AO)-mediated metabolism at the 2-carboxamide and adjacent positions, representing a key liability that has driven scaffold-hopping efforts toward tricyclic cores [1]. The 3-amino group in these scaffolds is a known structural alert for AO-mediated oxidation, contributing to high intrinsic clearance in human liver preparations [2]. Replacement of the 3-amino group with a 3-methoxy group (as in the target compound) eliminates this nitrogen-based metabolic soft spot, potentially improving metabolic stability. This metabolic differentiation is of particular importance given that AO expression is species-dependent (high in human and monkey, low in rat and dog), and amino-substituted thienopyridines have shown significant species differences in clearance attributable to differential AO activity [3].

Drug metabolism Aldehyde oxidase Metabolic stability

Optimal Research and Industrial Application Scenarios for 3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine


Divergent Synthesis of Thieno[2,3-b]pyridine Libraries Where 3-Amino Reactivity Must Be Avoided

In medicinal chemistry campaigns requiring scaffold derivatisation at the C-2, C-5, or thiophene sulfur positions without competing reactivity from a nucleophilic 3-amino group, the 3-methoxy compound serves as an ideal starting material. The methoxy substituent is inert to the cyclocondensation and carboxamide-forming conditions that would otherwise consume the 3-amino congener, as documented in heterocyclisation studies of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate [1]. This chemoselectivity advantage enables the construction of focused libraries that are chemically inaccessible from the amino precursor.

Synthesis of CNS-Penetrant Drug Candidates Requiring Lower Polar Surface Area and Increased Lipophilicity

With a computed logP of 2.92 and tPSA of 50.36 Ų [2], the 3-methoxy scaffold falls within the favourable physicochemical range for CNS drug candidates as defined by Pajouhesh and Lenz (tPSA < 60–70 Ų; logP ~2–4) [3]. The scaffold can be elaborated at the 2-position to install pharmacophoric elements while maintaining physicochemical parameters compatible with blood–brain barrier penetration. The absence of the basic amine also reduces P-gp efflux liability, a known limitation of 3-amino thieno[2,3-b]pyridine M₄ PAMs [4].

Building Block for Antiproliferative Thieno[2,3-b]pyridine-2-carboxamide Libraries

The target compound can be functionalised at the 2-position to generate 2-carboxamide derivatives that engage the PI-PLC target implicated in triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines, where lead compounds have achieved IC₅₀ values of 25–50 nM [5]. Starting from the 3-methoxy scaffold rather than the 3-amino scaffold provides access to analogs with altered hydrogen-bonding profiles at the 3-position, enabling SAR exploration of this vector in the antiproliferative pharmacophore model.

Metabolic Stability Screening Cascades Comparing 3-Methoxy and 3-Amino Thieno[2,3-b]pyridine Matched Molecular Pairs

Drug metabolism scientists can employ the 3-methoxy compound and its 3-amino counterpart (CAS 55023-31-9) as a matched molecular pair to systematically evaluate the impact of the 3-position substituent on aldehyde oxidase (AO)-mediated metabolism, cytochrome P450 stability, and species-dependent clearance [6]. Given the documented AO liability of amino-substituted thienopyridines in human liver preparations, this matched-pair analysis can quantify the metabolic stability advantage conferred by methoxy substitution and inform scaffold selection for lead optimisation.

Quote Request

Request a Quote for 3-Methoxy-4,6-dimethylthieno[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.